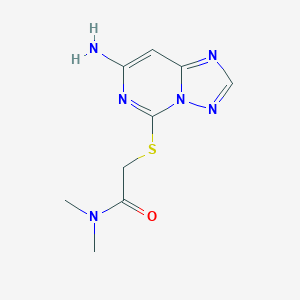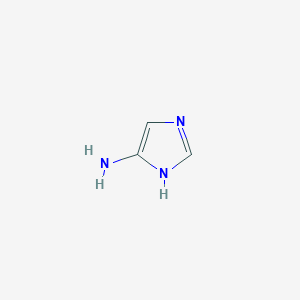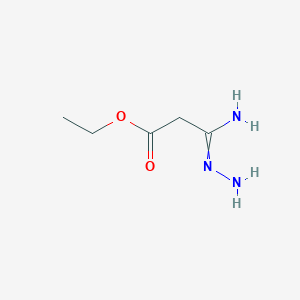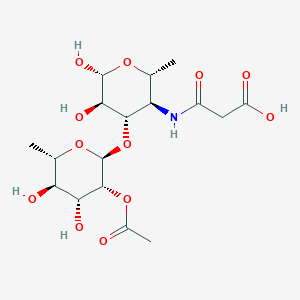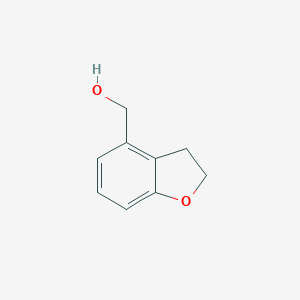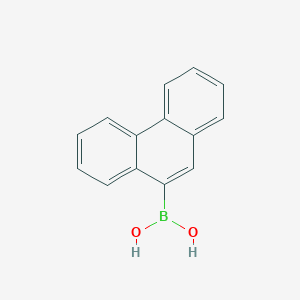
9-Phenanthreneboronic Acid
Übersicht
Beschreibung
9-Phenanthreneboronic acid is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, which has been modified to include a boronic acid functional group. This modification imparts unique reactivity that allows it to participate in various chemical reactions, particularly those useful in organic synthesis and materials science.
Synthesis Analysis
The synthesis of derivatives related to 9-phenanthreneboronic acid often involves cascade reactions or cyclization strategies. For instance, functionalized 9-amino-10-arylphenanthrene derivatives can be synthesized using a catalyst-free cascade reaction of arylboronic acids with 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones . Additionally, cyclization of (biphenyl-2-alkyne) derivatives can yield 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes, which can be further functionalized . Another synthesis route involves the reaction of anions of 9-phenanthrol with aryl halides to produce 9,10-disubstituted phenanthrenes .
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives can be complex, with the potential for various substituents and functional groups. For example, the Michael addition of 4H-cyclopenta[def]phenanthrene to 9,9'-bifluorenylidene leads to the formation of trimers with a gauche-gauche conformation . The molecular architecture of 9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrenes has been shown to be a useful precursor for conjugated polymers .
Chemical Reactions Analysis
9-Phenanthreneboronic acid and its derivatives participate in a variety of chemical reactions. These include intermolecular insertion reactions with azides to generate B,N-phenanthrenes , single-electron oxidation and alterable C3- and C10-arylation , and sulfonation reactions to produce sulfonic acid derivatives . The reactivity of these compounds is influenced by the presence of the boronic acid group and other substituents, which can direct the course of reactions and the formation of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-phenanthreneboronic acid derivatives are influenced by their molecular structure. For instance, the formation of 9,10-phenanthrenequinone from phenanthrene through atmospheric gas-phase reactions indicates the susceptibility of these compounds to oxidation and their potential role in environmental chemistry . The synthesis of novel 3,9-disubstituted phenanthrenes as analogues of known NMDA receptor allosteric modulators suggests that these compounds may also have significant biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Phenanthrene Derivatives
A catalyst-free cascade reaction of arylboronic acids, including 9-phenanthreneboronic acid, has been utilized to synthesize functionalized 9-amino-10-arylphenanthrene derivatives. This process, carried out under simple experimental conditions, allows for the gram-scale production and further derivatization of these compounds, leading to the creation of fused phenanthrene derivatives (Liu et al., 2018).
Gold(I)-Phosphane Complexes Coordination
9-Phenanthreneboronic acid has been used in synthesizing gold(I)-phosphane complexes coordinated to the 9-phenanthrene chromophore. These novel gold(I) complexes exhibit dual emission when oxygen is removed from the sample, indicating potential applications in luminescent materials (de Aquino et al., 2021).
Fluorescence Probe for Palladium Detection
9-Phenanthreneboronic acid derivatives have been explored as fluorescence probes for palladium detection. This method demonstrates excellent selectivity and specificity, offering a potential tool for the routine determination of palladium in various samples (Jun et al., 2016).
Biodegradation of Phenanthrene
Research indicates that certain fungal strains can utilize phenanthrene as a carbon and energy source, leading to its biodegradation. 9-Phenanthreneboronic acid derivatives play a role in this process, potentially offering a method for mitigating phenanthrene pollution in both in vitro and in vivo plant environments (Fu et al., 2018).
Atmospheric Phenanthrene Oxidation
Studies have shown that atmospheric gas-phase reactions of phenanthrene can lead to the formation of 9,10-phenanthrenequinone, a compound related to 9-phenanthreneboronic acid. This formation is significant in understanding the environmental impact and dynamics of phenanthrene in the atmosphere (Wang et al., 2007).
Analytical Applications in HPLC
9-Phenanthreneboronic acid has been used as a labeling reagent in high-performance liquid chromatography (HPLC) for the detection of brassinolide, showcasing its potential in enhancing analytical methodologies (Lv et al., 2014).
Safety And Hazards
Zukünftige Richtungen
9-Phenanthreneboronic Acid has been used as a reagent in the synthesis of brassinosteroids, which are active even at very low concentrations and are implicated for their pleiotropic involvement in diverse physiological processes and defense strategies during stress in plants . This suggests potential future directions in the study of plant hormones and stress responses .
Eigenschaften
IUPAC Name |
phenanthren-9-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAUYWOHOLVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472347 | |
| Record name | 9-Phenanthreneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenanthreneboronic Acid | |
CAS RN |
68572-87-2 | |
| Record name | 9-Phenanthreneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Phenanthracenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

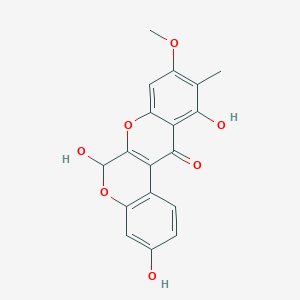
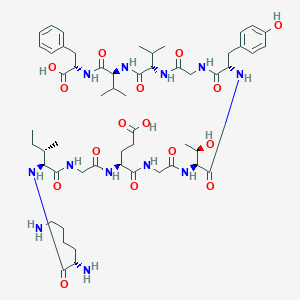
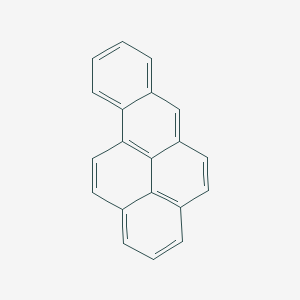
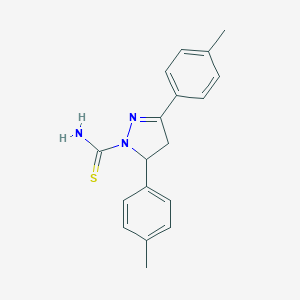
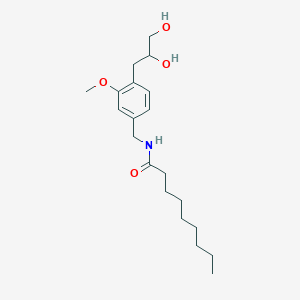
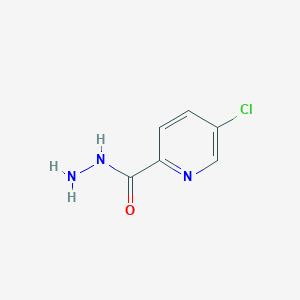
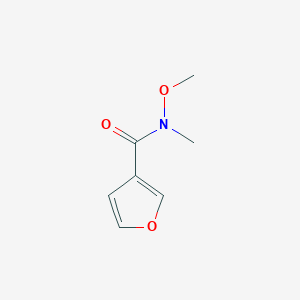
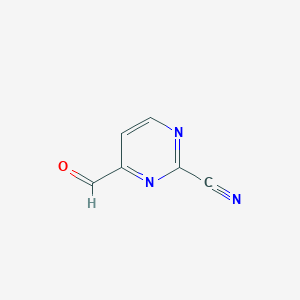
![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)
